molecular formula C8H8Cl3NO2 B6216056 methyl 5-amino-2,4-dichlorobenzoate hydrochloride CAS No. 2742657-23-2

methyl 5-amino-2,4-dichlorobenzoate hydrochloride

Cat. No.: B6216056
CAS No.: 2742657-23-2
M. Wt: 256.5
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2,4-dichlorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzoic acid and is characterized by the presence of amino and dichloro substituents on the benzene ring

Properties

CAS No.

2742657-23-2

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2,4-dichlorobenzoate hydrochloride can be synthesized through several methods. One common approach involves the reduction of methyl 2,4-dichloro-5-nitrobenzoate using iron powder and ammonium chloride in methanol and water under an inert atmosphere at elevated temperatures . The reaction mixture is then filtered, and the product is isolated by concentration under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,4-dichlorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the amino derivative, while substitution reactions can produce a variety of substituted benzoates.

Mechanism of Action

The mechanism of action of methyl 5-amino-2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and dichloro substituents on the benzene ring play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes through its chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2,4-dichlorobenzoate hydrochloride is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical and biological properties

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